![molecular formula C20H12N2O4 B387441 2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387441.png)
2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is an organic compound that belongs to the class of isoindole derivatives It is characterized by the presence of a biphenyl group and a nitro group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a biphenyl boronic acid and an appropriate halide derivative of the isoindole.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation: The isoindole core can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-(biphenyl-2-yl)-5-amino-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized isoindole derivatives with additional functional groups.
Scientific Research Applications
2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: In electronic applications, the compound’s conjugated structure allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-nitro-1H-isoindole-1,3(2H)-dione: Lacks the biphenyl group, which may affect its electronic properties and applications in materials science.
Uniqueness
2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both the biphenyl and nitro groups, which confer distinct chemical and physical properties. The biphenyl group enhances its conjugation and electronic properties, while the nitro group provides additional sites for chemical modification and potential biological activity.
Properties
Molecular Formula |
C20H12N2O4 |
|---|---|
Molecular Weight |
344.3g/mol |
IUPAC Name |
5-nitro-2-(2-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O4/c23-19-16-11-10-14(22(25)26)12-17(16)20(24)21(19)18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H |
InChI Key |
ZDWRKIWWIJYWFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


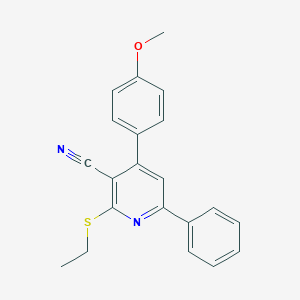
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B387360.png)
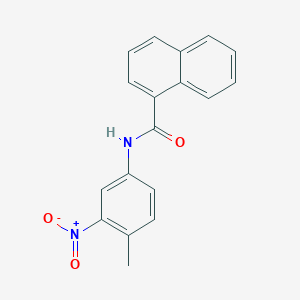
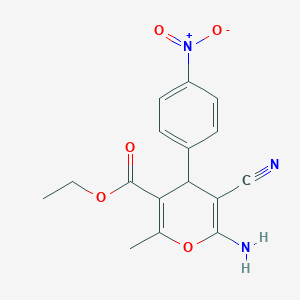
![Ethyl 2-[(2-thiocyanatoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387365.png)
![2-[4-({4-nitrophenyl}sulfanyl)phenyl]-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B387366.png)

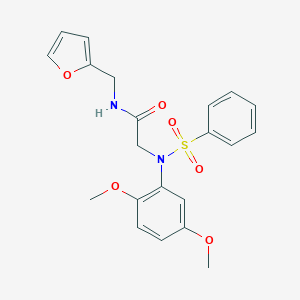
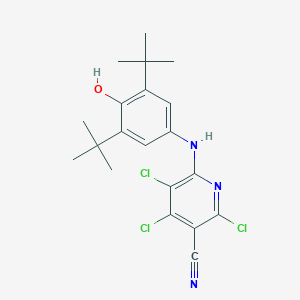
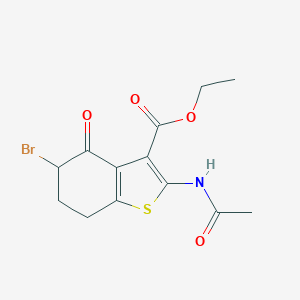
![2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B387374.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B387376.png)
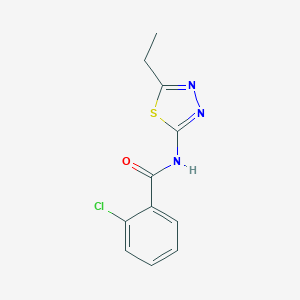
![Ethyl 5-[(tert-butylimino)methyl]-4-chloro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B387382.png)
